Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

Regioselective synthesis Benzofuran medicinal chemistry Protecting group strategy

Orthogonal protection remains a bottleneck in polysubstituted benzofuran synthesis. This intermediate solves that challenge with a 6-benzyloxy group that withstands acidic conditions cleaving tert-butyl esters/Boc groups, yet is cleanly removed via hydrogenolysis (Pd/C, H₂) to reveal the free 6-hydroxy handle. This differential deprotection profile is unavailable with the 6-hydroxy analog (CAS 906448-92-8) or 5-/7-substituted regioisomers. - Validated multigram scale-up: 78% isolated yield at 5.80 g via DBU-mediated cyclization - ≥95% purity with CoA/SDS documentation for regulated research environments - Latent hydroxyl handle enables modular assembly of drug-like scaffolds (see US-8835659-B2)

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 110060-70-3
Cat. No. B1529719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(Benzyloxy)benzofuran-2-carboxylate
CAS110060-70-3
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
InChIKeyVTPLPAMKVRPRIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS 110060-70-3): Defined Specifications for Medicinal Chemistry and Complex Heterocycle Synthesis


Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS 110060-70-3) is a benzofuran derivative featuring a 6-position benzyl ether and a 2-position ethyl ester. The compound is commercially available with minimum purity specifications of 95–98% . Key physicochemical identifiers include a molecular formula of C₁₈H₁₆O₄, a molecular weight of 296.32 g/mol, and a predicted boiling point of 426.8±30.0 °C at 760 mmHg [1]. As a protected benzofuran building block, it serves as an intermediate in the synthesis of polysubstituted benzofurans and is cited in patent literature for pharmaceutical applications .

Why Close Analogs Cannot Replace Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in Regioselective Syntheses


Within the benzofuran-2-carboxylate class, substitution pattern and protecting-group strategy critically determine synthetic utility. The 6-benzyloxy regioisomer offers orthogonal protection at a position distinct from the 5- and 7-substituted analogs, enabling selective deprotection sequences in multistep routes . Unlike the unprotected 6-hydroxy analog (CAS 906448-92-8, melting point 156 °C), the benzyl ether provides enhanced solubility in nonpolar organic media and prevents undesired side reactions during electrophilic aromatic substitution or metal-catalyzed couplings . Moreover, the ethyl ester moiety—compared to the corresponding methyl ester—facilitates milder transesterification and hydrolysis conditions, a critical advantage when acid-sensitive functionalities are present elsewhere in the molecular scaffold .

Quantitative Evidence for Differentiated Selection of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate


Regiochemical Identity and Orthogonal Protection: 6-Benzyloxy vs. 5-Benzyloxy Analogs

The 6-benzyloxy substitution pattern is specifically required for constructing polysubstituted benzofurans with defined biological activity, as documented in patent US-8835659-B2. While 5-benzyloxy derivatives (e.g., ethyl 5-benzyloxy-benzofuran-2-carboxylate) are also known, the 6-position regioisomer enables distinct electrophilic aromatic substitution reactivity and directs subsequent functionalization to the 5- and 7-positions . The benzyl ether serves as a robust protecting group that remains intact under conditions that would cleave acid-labile esters or silyl ethers, yet is quantitatively removable via hydrogenolysis (Pd/C, H₂) to afford the 6-hydroxy derivative .

Regioselective synthesis Benzofuran medicinal chemistry Protecting group strategy

Thermal Stability and Handling: Melting Point Differentiation from 6-Hydroxy Analog

Ethyl 6-(benzyloxy)benzofuran-2-carboxylate exhibits a melting point of 131–132 °C, significantly lower than the 156 °C melting point of its direct 6-hydroxy analog (ethyl 6-hydroxybenzofuran-2-carboxylate, CAS 906448-92-8) [1]. This 24–25 °C depression reflects the reduced intermolecular hydrogen bonding in the benzyl ether and correlates with improved solubility in standard organic solvents (e.g., ethyl acetate, dichloromethane, DMF) under ambient conditions . The lower melting point facilitates handling during recrystallization and reduces energy input required for dissolution in reaction media.

Thermal stability Solid-state characterization Process chemistry

Validated Synthetic Yield: 78% Isolated Yield for Multigram-Scale Preparation

A published synthetic procedure reports the preparation of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate in 78% isolated yield (5.80 g scale) via DBU-mediated cyclization in DMF at 140 °C for 2 hours . The precursor ether intermediate is obtained in 87% yield, giving an overall two-step yield of approximately 68%. This contrasts with many literature routes to substituted benzofuran-2-carboxylates, which often suffer from competing O-alkylation or elimination side reactions that depress yields below 50% [1]. The robust 78% yield at multigram scale demonstrates the reliability of this specific 6-benzyloxy scaffold under the reported conditions.

Synthetic methodology Yield optimization Process scalability

Commercial Availability and Quality Assurance: ≥95–98% Purity Across Multiple Vendors

Ethyl 6-(benzyloxy)benzofuran-2-carboxylate is readily procurable from multiple reputable chemical suppliers with minimum purity specifications of 95% (AKSci, Bidepharm, Fluorochem) to 98% (MolCore, Leyan) . In contrast, regioisomeric 5-benzyloxy analogs are rarely stocked and typically require custom synthesis, while the 6-hydroxy analog (CAS 906448-92-8) is available at 95% purity but lacks the benzyl-protected functionality essential for many synthetic routes. The availability of certificate of analysis (CoA) documentation and SDS sheets ensures traceability for GLP/GMP environments.

Commercial sourcing Quality control Procurement specification

Targeted Applications for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate Based on Evidence


Medicinal Chemistry: Synthesis of Polysubstituted Benzofuran Pharmacophores

This compound is a key intermediate in constructing polysubstituted benzofurans with reported medicinal applications, as described in patent US-8835659-B2 . The 6-benzyloxy group provides a latent hydroxyl handle that can be unmasked after elaboration of the 2-carboxylate and other ring positions, enabling the modular assembly of drug-like scaffolds with defined regiochemistry.

Process Chemistry: Scalable Preparation of Protected Benzofuran Intermediates

The validated 78% isolated yield on multigram scale (5.80 g) demonstrates the compound's suitability for scale-up operations . The robust DBU-mediated cyclization protocol tolerates the 6-benzyloxy substituent without significant decomposition, making it a reliable building block for larger-scale synthetic campaigns in early-phase drug discovery or material science.

Protecting Group Strategy: Orthogonal Deprotection in Complex Multistep Syntheses

The benzyl ether at the 6-position remains stable under acidic conditions that cleave tert-butyl esters or Boc groups, yet is cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) to reveal the free 6-hydroxybenzofuran intermediate . This orthogonal protection profile is essential for synthetic routes requiring differential deprotection sequences and is a primary driver for selecting this compound over the free hydroxyl analog.

Procurement for GLP/GMP Environments: Documented Quality and Safety Profiles

With ≥95–98% purity specifications and available certificates of analysis (CoA) and safety data sheets (SDS) from multiple vendors, this compound meets the documentation requirements for regulated research environments . The defined hazard classification (GHS07: Harmful/Irritant) and handling precautions ensure safe integration into laboratory workflows.

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